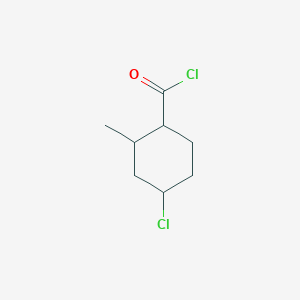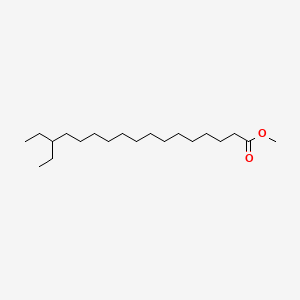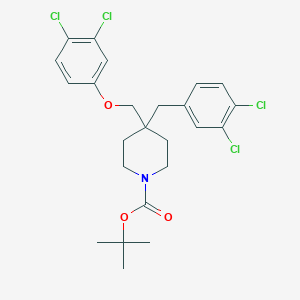
Tert-butyl 4-(3,4-dichlorobenzyl)-4-((3,4-dichlorophenoxy)methyl)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-(3,4-dichlorobenzyl)-4-((3,4-dichlorophenoxy)methyl)piperidine-1-carboxylate is a synthetic organic compound It is characterized by its complex structure, which includes a piperidine ring, dichlorobenzyl, and dichlorophenoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 4-(3,4-dichlorobenzyl)-4-((3,4-dichlorophenoxy)methyl)piperidine-1-carboxylate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Dichlorobenzyl Group: This step involves the reaction of the piperidine derivative with a dichlorobenzyl halide under basic conditions.
Attachment of the Dichlorophenoxy Group: The final step includes the reaction of the intermediate with a dichlorophenoxy compound, often using a coupling reagent.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the benzyl groups.
Reduction: Reduction reactions can be used to modify the functional groups attached to the piperidine ring.
Substitution: The dichlorobenzyl and dichlorophenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce new functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications.
Biology
In biological research, it might be used to study the interactions of piperidine derivatives with biological targets, such as enzymes or receptors.
Medicine
Industry
In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Wirkmechanismus
The mechanism of action of Tert-butyl 4-(3,4-dichlorobenzyl)-4-((3,4-dichlorophenoxy)methyl)piperidine-1-carboxylate would depend on its specific application. For example, if used as a pharmaceutical, it might interact with specific receptors or enzymes, modulating their activity. The dichlorobenzyl and dichlorophenoxy groups could play a role in binding to the target, while the piperidine ring might influence the compound’s overall conformation and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl 4-benzylpiperidine-1-carboxylate: Lacks the dichlorophenoxy group, which might result in different chemical properties and biological activities.
4-(3,4-Dichlorobenzyl)piperidine: Lacks the tert-butyl and carboxylate groups, potentially affecting its stability and reactivity.
Uniqueness
Tert-butyl 4-(3,4-dichlorobenzyl)-4-((3,4-dichlorophenoxy)methyl)piperidine-1-carboxylate is unique due to the presence of both dichlorobenzyl and dichlorophenoxy groups, which can impart distinct chemical and biological properties. These groups might enhance the compound’s ability to interact with specific targets or undergo particular chemical reactions.
Eigenschaften
Molekularformel |
C24H27Cl4NO3 |
|---|---|
Molekulargewicht |
519.3 g/mol |
IUPAC-Name |
tert-butyl 4-[(3,4-dichlorophenoxy)methyl]-4-[(3,4-dichlorophenyl)methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C24H27Cl4NO3/c1-23(2,3)32-22(30)29-10-8-24(9-11-29,14-16-4-6-18(25)20(27)12-16)15-31-17-5-7-19(26)21(28)13-17/h4-7,12-13H,8-11,14-15H2,1-3H3 |
InChI-Schlüssel |
YGIMWUIRUPPWKC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC(=C(C=C2)Cl)Cl)COC3=CC(=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-({[(4-Tert-butylphenoxy)acetyl]carbamothioyl}amino)benzoic acid](/img/structure/B13950517.png)
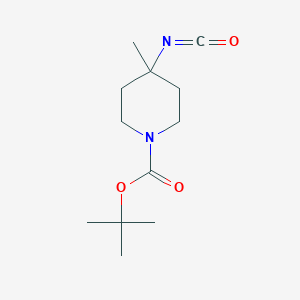
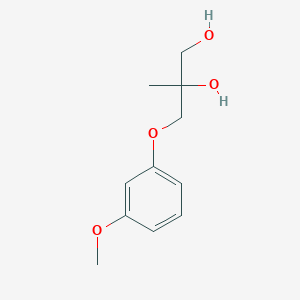

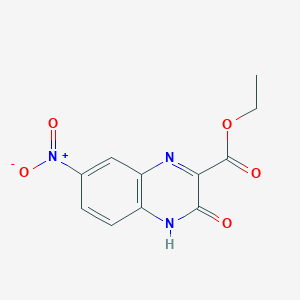

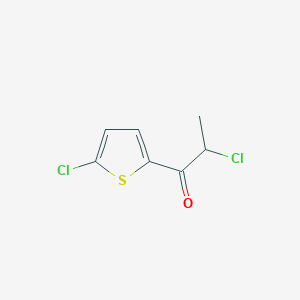
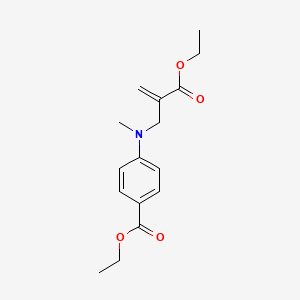
![2-Amino-1-(7-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one](/img/structure/B13950571.png)



